![molecular formula C24H24N4O3S2 B6489407 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 877653-77-5](/img/structure/B6489407.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
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Description
Scientific Research Applications
Antibacterial Activity
Pyrazolines and their derivatives have been investigated for their antibacterial properties. Reports suggest that these compounds exhibit inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics .
Antifungal Properties
Some pyrazoline derivatives have demonstrated antifungal activity. These compounds could be explored further for their effectiveness against fungal infections .
Antiparasitic Potential
Researchers have studied pyrazolines for their antiparasitic properties. These compounds may play a role in combating parasitic diseases .
Anti-Inflammatory Effects
Pyrazolines have been associated with anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting targets for drug development .
Antioxidant Properties
Oxidative stress contributes to various diseases. Pyrazolines, including the compound , have shown antioxidant effects. By scavenging free radicals, they may protect cells from oxidative damage .
Neurotoxicity and Acetylcholinesterase Inhibition
The newly synthesized compound B4 has been studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is essential for normal nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Additionally, the study assessed malondialdehyde (MDA) levels, a common biomarker for oxidative injury. Understanding the impact of B4 on AchE and oxidative stress provides insights into its potential therapeutic applications .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-14-10-15(2)12-19(11-14)28-23(31)22-20(8-9-32-22)27-24(28)33-13-21(30)26-18-6-4-17(5-7-18)25-16(3)29/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMWOFYTMBRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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